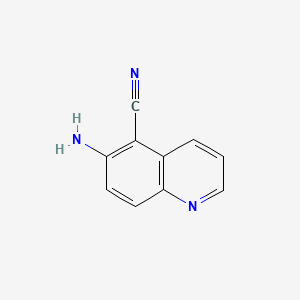

6-Aminoquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCIBXGKTGBHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C#N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363650 | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-51-5 | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminoquinoline 5 Carbonitrile and Analogues

Classical and Contemporary Approaches to Quinoline-5-carbonitrile Ring Systems

The synthesis of the quinoline (B57606) nucleus is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold. These classical methods, along with modern advancements, form the basis for creating complex derivatives like quinoline-5-carbonitriles.

Cyclocondensation reactions are the cornerstone of quinoline synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Several classical methods are prominent:

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgrsc.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. iipseries.orgrsc.org These methods are fundamental for producing the basic quinoline structure, which can then be further functionalized. For instance, the Skraup-Doebner-Miller reaction has been employed to synthesize nitroquinoline derivatives that serve as precursors to aminoquinolines. nih.gov

Friedländer Synthesis: This reaction provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgnih.govdu.edu.eg The reaction is typically catalyzed by an acid or a base and offers a high degree of convergence for creating substituted quinolines. rsc.orgdu.edu.eg

Pfitzinger Reaction: An extension of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) and its derivatives, which react with α-methylene carbonyl compounds under basic conditions to yield quinoline-4-carboxylic acids. rsc.orgnih.gov This method is particularly useful for introducing a carboxylic acid handle, which can be a precursor to other functional groups.

Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of anilines with 1,3-dicarbonyl compounds, to produce 2,4-disubstituted quinolines. iipseries.org

Gould-Jacobs Reaction: This pathway begins with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of 4-hydroxyquinolines, which are important intermediates for various quinoline-based drugs. rsc.org

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene (B1212753) Compound | Substituted Quinolines |

| Pfitzinger Reaction | Isatin, Active Methylene Compound | Quinoline-4-carboxylic Acids |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinolines |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines |

Multicomponent reactions (MCRs) have gained prominence as highly efficient tools for constructing complex molecules like quinoline-carbonitriles in a single synthetic operation. rsc.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgresearchgate.net

A facile one-pot, three-component protocol has been reported for the synthesis of quinoline-3-carbonitrile derivatives. iosrjournals.org This method utilizes the condensation of heterocyclic aldehydes, anilines, and 2-cyanoacetohydrazide, demonstrating the power of MCRs in rapidly generating molecular diversity. iosrjournals.org Similarly, other MCRs involving combinations of aldehydes, ethyl cyanoacetate (B8463686), and other building blocks have been developed to access quinoline-3-carbonitrile scaffolds. researchgate.net The Povarov reaction, another type of MCR, typically involves an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. acs.orgnih.gov

Compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) are crucial reagents in many quinoline syntheses. Their enhanced acidity allows for easy deprotonation and subsequent participation in condensation reactions.

The Friedländer and Pfitzinger reactions are classic examples that rely heavily on active methylene compounds to form the pyridine (B92270) ring of the quinoline system. rsc.orgnih.gov In modern syntheses, active methylene compounds like ethyl cyanoacetate are frequently used in multicomponent reactions to directly install a carbonitrile functionality onto the quinoline ring. researchgate.net For example, a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate (B1210297) can yield complex quinoline-3-carbonitrile derivatives. researchgate.net

Targeted Synthesis of 6-Aminoquinoline-5-carbonitrile

The specific synthesis of this compound requires a multi-step approach, starting with the formation of a quinoline ring that is appropriately substituted for conversion into the final product.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a key intermediate in the synthesis of this compound is 6-nitroquinoline-5-carbonitrile. The synthesis of such nitroquinoline precursors can be achieved through established cyclocondensation methods. For example, a three-step cyclocondensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), trimethyl orthoformate, and an appropriately substituted nitroaniline can be used to construct the nitroquinoline core. nih.gov The classical Skraup-Doebner-Miller reaction is another viable method for preparing the necessary nitroquinoline precursors. nih.gov

Once the 6-nitroquinoline-5-carbonitrile precursor is obtained, the final step is the conversion of the nitro group at the C-6 position into an amino group.

Reduction of the Nitro Group: This is the most direct method. Several reducing agents are effective for this transformation. A widely used method involves the reduction of the nitroquinoline with stannous chloride (SnCl₂) in methanolic hydrochloric acid. This procedure is known to be efficient, providing the desired aminoquinoline in high yields (up to 86%) under mild conditions. nih.gov Another highly effective method utilizes copper(II) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as a hydrogen source. acs.org This system has been shown to reduce 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) with 100% conversion and selectivity in just 10 minutes. acs.org The major stable products of both metabolic and radiolytic reduction of related 5-nitroquinolines are also the corresponding amines. nih.gov

Table 2: Comparison of Reduction Methods for Nitroquinolines

| Reagent System | Conditions | Efficacy | Reference |

|---|---|---|---|

| SnCl₂, HCl, MeOH | T > 50 °C | Yields up to 86% | nih.gov |

| CuO, Hydrazine monohydrate | Mild conditions | 100% conversion, 10 min (for 5-nitroquinoline) | acs.org |

Nucleophilic Substitution: An alternative approach is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this reaction, a nucleophile can attack an electron-deficient aromatic ring, such as a nitroquinoline, leading to the substitution of a hydrogen atom. The nitro group strongly activates the quinoline ring towards such nucleophilic attack, making VNS a potential, though less common, route for introducing an amino group or its precursor. nih.gov

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign protocols. Catalytic processes, including those using metals and small organic molecules (organocatalysts), alongside green chemistry techniques like microwave irradiation and solvent-free reactions, are at the forefront of these efforts. These approaches aim to increase reaction rates, improve yields and selectivity, and reduce waste and energy consumption.

Metal-Mediated and Organocatalytic Syntheses

The introduction of amino and cyano groups onto the quinoline scaffold can be achieved through various catalytic methods. Transition metal catalysis, in particular, offers powerful tools for C-H functionalization and cross-coupling reactions. Organocatalysis, a complementary approach, avoids the use of often toxic and expensive metals, offering a greener alternative for the construction of complex molecules.

Palladium-catalyzed reactions are a mainstay in the synthesis of complex aromatic systems. For instance, the aminocarbonylation of 6-iodoquinoline (B82116) has been explored to produce quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov By carefully selecting the phosphine (B1218219) ligand, the reaction can be steered towards the formation of either the amide or the ketoamide. Using a bidentate ligand like XantPhos under atmospheric pressure of carbon monoxide, the corresponding carboxamides can be synthesized with high selectivity. nih.gov While this does not directly yield the nitrile, the transformation of an amide to a nitrile is a well-established synthetic step.

A more direct approach to introducing the cyano group is through metal-catalyzed cyanation reactions. Nickel-catalyzed cyanations of aryl halides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source have been developed. acs.org This method, which can be performed in a biphasic aqueous system, offers a scalable and safer alternative to traditional methods that use highly toxic cyanide salts. acs.org

The following table summarizes representative conditions for palladium-catalyzed aminocarbonylation of 6-iodoquinoline, which could be a precursor step to forming the nitrile.

Table 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline nih.gov

| Catalyst/Ligand | CO Pressure (bar) | Amine Nucleophile | Product Type | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / 2 PPh₃ | 40 | Various amines | Quinoline-6-glyoxylamide | up to 63% |

| Pd(OAc)₂ / XantPhos | 1 | Various amines | Quinoline-6-carboxamide | up to 98% |

While specific organocatalytic syntheses of this compound are not widely reported, the principles of organocatalysis have been applied to the synthesis of other amino-substituted heterocyclic nitriles. For example, bifunctional cinchona alkaloids have been used as catalysts in the tandem Michael addition-cyclization reactions to produce biologically active 2-amino-4H-chromene derivatives with high yields and good enantioselectivity. nih.gov These strategies highlight the potential of organocatalysis for the asymmetric synthesis of complex heterocyclic systems, which could be adapted for the synthesis of chiral quinoline derivatives.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netbenthamdirect.comnih.gov Similarly, solvent-free reactions contribute to greener synthesis by reducing volatile organic compounds and simplifying product purification. researchgate.neteurekaselect.com

The Friedländer synthesis, a classic and versatile method for constructing quinoline rings, is particularly amenable to these green chemistry approaches. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.govyoutube.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as malononitrile, in the presence of an acid or base catalyst. wikipedia.org The use of microwave irradiation in conjunction with a catalyst like acetic acid or an ionic liquid can dramatically improve the efficiency of the Friedländer synthesis. nih.govresearchgate.netbenthamdirect.com

For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both the solvent and catalyst has been shown to produce quinoline derivatives in excellent yields within minutes. nih.govresearchgate.netnih.gov This method avoids the need for harsh conditions or strong acids often associated with the traditional Friedländer reaction. nih.govresearchgate.netnih.gov

Solvent-free conditions have also been successfully applied to the Friedländer synthesis. For instance, using bismuth(III) chloride (BiCl₃) as a catalyst under thermal conditions allows for the efficient preparation of poly-substituted quinolines without the need for a solvent. eurekaselect.com Another approach utilizes an ionic liquid, [Bmim]HSO₄, as a recyclable catalyst under microwave irradiation and solvent-free conditions, providing a green and efficient route to a variety of quinoline derivatives. benthamdirect.com

The following table provides examples of conditions for microwave-assisted and solvent-free Friedländer synthesis of quinolines, which represent potential routes for the synthesis of this compound.

Table 2: Microwave-Assisted and Solvent-Free Friedländer Synthesis of Quinolines

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Acetic Acid | Neat, 160 °C | 5 min | Excellent | nih.govresearchgate.netnih.gov |

| Microwave-Assisted | [Bmim]HSO₄ | Solvent-free | - | High | benthamdirect.com |

| Solvent-Free | BiCl₃ | Thermal heating | - | Excellent | eurekaselect.com |

Chemical Reactivity and Transformation Studies of 6 Aminoquinoline 5 Carbonitrile

Reactions Involving the Amino Group

The amino group in the 6-position of the quinoline (B57606) ring behaves as a typical aromatic amine, readily participating in reactions that target its nucleophilic nitrogen atom. These reactions include substitutions at the nitrogen and its use as a key functional group for the construction of new heterocyclic rings.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic character of the exocyclic amino group of 6-aminoquinoline-5-carbonitrile allows for standard N-functionalization reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the amine into a more stable amide, a common strategy in synthetic chemistry to modify electronic properties or to serve as a protecting group.

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides. While the alkylation of aminoquinolines is a well-established method for synthesizing derivatives, the reaction conditions, such as pH, can be critical for optimizing yields. For instance, studies on the related 6-methoxy-8-aminoquinoline have shown that the rate of alkylation with isopropylaminoalkyl halides is pH-dependent, with an optimal pH identified around 4.7. acs.org This suggests that similar control over reaction conditions would be beneficial for the selective alkylation of this compound.

Arylation: The introduction of aryl groups at the amino position can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction would typically involve reacting this compound with an aryl halide in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Reagents for N-Functionalization Reactions

| Reaction Type | Reagent Class | Specific Example | Expected Product |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | N-(5-cyanoquinolin-6-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl iodide | N-methyl-6-aminoquinoline-5-carbonitrile |

| Arylation | Aryl Halide | Bromobenzene | N-phenyl-6-aminoquinoline-5-carbonitrile |

Formation of Imines and Hydrazone Derivatives

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

Similarly, reaction with hydrazines or hydrazides leads to the formation of hydrazone derivatives. Hydrazones derived from quinoline scaffolds are a significant class of compounds, often synthesized by refluxing the aminoquinoline with an appropriate aldehyde or ketone in a solvent like ethanol, sometimes with a catalytic amount of acid. These derivatives are noted for their stable, conjugated systems.

Cyclization Reactions Leading to Fused Heterocycles

The 6-amino group, in conjunction with the adjacent carbonitrile at the 5-position, provides a reactive site for annulation reactions, leading to the formation of polycyclic fused heterocyclic systems. The synthesis of novel fused heterocycles is a major area of chemical research.

One established pathway involves the reaction of a functionalized quinoline-carbonitrile precursor with a suitable reagent to build a new ring. For example, research has demonstrated that reacting 2,4-dichloroquinoline-3-carbonitrile with cyanoacetic acid hydrazide can lead to the formation of a 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline system. tandfonline.com This type of intramolecular cyclization highlights the utility of the quinoline-carbonitrile framework in constructing complex, multi-ring structures. Such strategies could be adapted to this compound, where the amino and cyano groups could participate in cyclization to form fused pyrimidine (B1678525) or related heterocycles.

Transformations of the Carbonitrile Moiety

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acid derivatives and reduction to an aminomethyl group.

Hydrolysis to Carboxamides and Carboxylic Acids

The carbonitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: initial hydrolysis converts the nitrile to a primary carboxamide, which can then be isolated under controlled conditions. Upon further heating or more stringent conditions, the carboxamide undergoes a second hydrolysis step to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: This process involves heating the nitrile with an aqueous acid, such as sulfuric or hydrochloric acid. The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also effects hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile group. This method initially produces the salt of the carboxylic acid, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.

Table 2: Conditions for Hydrolysis of the Carbonitrile Group

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Dilute H₂SO₄, heat | 6-Aminoquinoline-5-carboxamide | 6-Aminoquinoline-5-carboxylic acid |

Reduction to Aminomethyl Derivatives

The carbonitrile group can be reduced to a primary amine (aminomethyl group), providing a route to introduce a flexible one-carbon linker with a basic nitrogen atom. This transformation is a key step in the synthesis of many biologically active molecules.

Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and efficient method involving the treatment of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Typical catalysts include Raney Nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C).

Chemical Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), are highly effective for converting nitriles to primary amines. The reaction requires a subsequent aqueous workup to hydrolyze the intermediate aluminum-amine complexes.

Electrocatalytic Hydrogenation: Modern methods include electrocatalytic approaches. For example, the reduction of cyanoarenes to benzylamines has been successfully carried out using a proton-exchange membrane (PEM) reactor with a Pt/C cathode catalyst at room temperature. nih.gov This technique offers a mild and efficient alternative to traditional high-pressure hydrogenation. nih.gov

Table 3: Methods for Reduction of the Carbonitrile Group

| Method | Reagents/Catalyst | Expected Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | (6-Aminoquinolin-5-yl)methanamine |

Nucleophilic Addition Reactions to the Nitrile Group

The nitrile group (C≡N) in this compound is susceptible to nucleophilic attack due to the polarization of the carbon-nitrogen triple bond. This reactivity is fundamental to converting the nitrile into other functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide to yield a carboxylic acid. This transformation is a standard method for converting nitriles into more versatile functional groups for further synthesis. chemistrysteps.comlibretexts.orgopenstax.org

Reduction: The nitrile can be reduced to a primary amine (6-amino-5-(aminomethyl)quinoline). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this conversion. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.orgopenstax.org

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon. libretexts.orgopenstax.orgmasterorganicchemistry.comucalgary.ca This reaction initially forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgopenstax.orgmasterorganicchemistry.comucalgary.ca This provides a direct route to introduce a new carbon-carbon bond and a ketone functional group adjacent to the quinoline core.

| Reaction Type | Reagent(s) | Intermediate Product | Final Product |

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻/H₂O | 6-Aminoquinoline-5-carboxamide | 6-Aminoquinoline-5-carboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | 6-Amino-5-(aminomethyl)quinoline |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Imine | 5-Acyl-6-aminoquinoline |

Annulation and Ring-Forming Reactions

The adjacent amino and nitrile groups in this compound provide an ideal setup for annulation reactions, where a new ring is fused onto the quinoline scaffold.

The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant biological activity, often utilizes ortho-amino-carbonitrile precursors. ju.edu.saresearchgate.net this compound serves as a key starting material for constructing this fused heterocyclic system. The general strategy involves the reaction of the amino group and the nitrile group with a one-carbon or multi-carbon component to form the pyrimidine ring.

For instance, cyclization of 2-aminoquinoline-3-carbonitriles with reagents like formamide (B127407) or urea can produce derivatives of 4-aminopyrimido[4,5-b]quinoline. researchgate.net Similarly, multicomponent reactions involving 6-aminouracils, aldehydes, and cyclic ketones are a common method for synthesizing these structures. researchgate.netrsc.orgacs.org While direct examples starting from this compound are specific, the established methodologies for related 2-amino-3-cyanoquinolines are highly applicable. ju.edu.saresearchgate.net

Table: Reagents for Pyrimido[4,5-b]quinoline Synthesis from Aminoquinolines

| Reagent | Resulting Substructure on Pyrimidine Ring |

|---|---|

| Formamide | 4-Amino |

| Urea | 4-Amino-2-oxo |

| Guanidine (B92328) | 2,4-Diamino |

Beyond the pyrimidine ring, the reactive amino and nitrile functionalities can be used to construct a variety of other fused polycyclic systems. Annulation strategies might involve reaction with diketones, α,β-unsaturated carbonyl compounds, or other bifunctional electrophiles to create five, six, or seven-membered rings fused to the quinoline core. These reactions expand the structural diversity of compounds derivable from this compound.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Core

The substitution pattern on the quinoline ring is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are influenced by the substituents already present. wikipedia.org The amino group (-NH₂) at C6 is a powerful activating group and an ortho-, para- director. The nitrile group (-CN) at C5 is a deactivating group and a meta- director.

Given these competing effects:

The amino group strongly activates the ring, making it more susceptible to electrophilic attack than unsubstituted quinoline.

The directing influence of the powerful amino group is expected to dominate. It directs incoming electrophiles to the positions ortho and para to itself. The para position (C8) is sterically accessible. The ortho position (C7) is also a potential site for substitution. The other ortho position is C5, which is already substituted.

Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation are predicted to occur primarily at the C7 and C8 positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.orgpressbooks.pub This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.publibretexts.org

In its native form, this compound does not have a suitable leaving group for a typical SNAr reaction. However, the amino group can be chemically converted into an excellent leaving group, such as a diazonium salt (-N₂⁺), via reaction with nitrous acid. Once formed, the diazonium group at C6 would be readily displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxide). The electron-withdrawing nitrile group at the adjacent C5 position would help to stabilize the intermediate formed during this substitution.

Advanced Metal-Catalyzed Cross-Coupling and Functionalization

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.commdpi.com

The 8-aminoquinoline scaffold is a well-established and powerful bidentate directing group in transition-metal-catalyzed C-H activation. nih.govsemanticscholar.org The nitrogen of the quinoline ring and the nitrogen of the amino group coordinate to the metal center, forming a stable five-membered metallacycle that facilitates the activation of a nearby C-H bond. nih.govchemrxiv.org

While the 6-amino group in this compound cannot form the same stable five-membered chelate ring to direct C-H activation in the same manner as an 8-amino group, the quinoline nitrogen itself can still play a role in directing functionalization. Research has shown that transition metals can coordinate to the quinoline nitrogen, facilitating C-H activation, often at the C2 or C8 positions. nih.govrsc.org Furthermore, specific C-H functionalization protocols have been developed for 8-aminoquinolines that operate through a Single Electron Transfer (SET) mechanism, allowing for remote functionalization at the C5 position. shu.ac.uk This suggests that metal-catalyzed functionalization of the this compound core at various positions is a feasible and promising area for synthetic exploration.

Table: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Aminoquinoline-5-carboxamide |

| 6-Aminoquinoline-5-carboxylic acid |

| 6-Amino-5-(aminomethyl)quinoline |

| 5-Acyl-6-aminoquinoline |

| Pyrimido[4,5-b]quinoline |

| 4-Aminopyrimido[4,5-b]quinoline |

| Formamide |

| Urea |

| Guanidine |

| Acetic Anhydride |

| Lithium aluminum hydride |

Palladium and Copper-Catalyzed Coupling Reactions of this compound

The chemical reactivity of this compound has been explored through various palladium and copper-catalyzed reactions. These transformations are pivotal in the synthesis of more complex molecular architectures, leveraging the inherent reactivity of the quinoline scaffold.

A notable copper-catalyzed reaction involves the transformation of the amino group of this compound. Specifically, treatment of this compound with tert-butyl nitrite followed by copper(II) bromide in acetonitrile at elevated temperatures facilitates the conversion of the amino functionality into a bromo group, yielding 6-bromoquinoline-5-carbonitrile. This Sandmeyer-type reaction is a key step in modifying the quinoline core, providing a versatile intermediate for subsequent cross-coupling reactions.

While direct palladium-catalyzed cross-coupling on the amino group of this compound is not extensively documented, the resulting 6-bromoquinoline-5-carbonitrile is a suitable substrate for such reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to form carbon-carbon bonds. For instance, related 2-chloro-6-nitroquinolines have been successfully coupled with various boronic acids using a palladium catalyst like PdCl2(PPh3)2 under microwave irradiation, indicating the feasibility of applying similar conditions to bromo-substituted quinolines.

The general utility of palladium catalysis in the functionalization of quinoline systems is well-established. For example, palladium catalysts are used in the coupling of stannylquinolines with acid chlorides and in Suzuki couplings of quinoline halides or triflates with arylboronic acids to form arylquinolines. Although specific examples detailing the direct use of this compound in these coupling reactions are sparse, the conversion to its bromo derivative opens up avenues for these powerful synthetic methodologies.

Below is a table summarizing a key copper-catalyzed transformation of this compound.

| Reactant | Reagents | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | tert-Butyl nitrite | Copper(II) bromide | 6-Bromoquinoline-5-carbonitrile | Sandmeyer-type Reaction |

Computational and Theoretical Investigations of 6 Aminoquinoline 5 Carbonitrile

Quantum Chemical Calculations (DFT and TD-DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and properties of molecules. For quinoline-based systems, Density Functional Theory (DFT) is a widely used method for optimizing molecular geometry and calculating ground-state properties. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311+G(d,p), provides a reliable balance between computational cost and accuracy for organic molecules. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for predicting electronic absorption spectra (UV-Vis) and understanding how the molecule interacts with light, by calculating vertical excitation energies and oscillator strengths. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. It is associated with higher chemical reactivity and lower stability. This small gap is also a key factor in materials with significant nonlinear optical (NLO) properties.

For 6-Aminoquinoline-5-carbonitrile, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) attached to the quinoline (B57606) core is expected to influence the FMO energies significantly. This intramolecular charge transfer character typically leads to a smaller energy gap, enhancing the molecule's potential for electronic applications. In related quinoline derivatives, HOMO-LUMO energy gaps calculated via DFT typically fall within a range that indicates potential for charge transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Representative Quinoline Derivative. (Note: This data is for a related quinoline compound and serves as an example of typical computational results.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.830 |

Data derived from a DFT study on the parent quinoline molecule serves as a baseline for comparison.

To understand the chemical reactivity of this compound in greater detail, local reactivity descriptors are calculated.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the total electron density on the molecular surface, which is used to predict sites for electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a molecule like this compound, these areas would likely be concentrated around the nitrogen atom of the quinoline ring and the amino group.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack.

Green regions represent neutral potential.

Fukui Functions: The Fukui function is a more quantitative descriptor that identifies the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed. It helps to pinpoint specific atoms susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For quinoline derivatives, these calculations can precisely identify which carbon or nitrogen atoms are the most likely centers of reaction.

TD-DFT calculations are employed to predict the UV-Visible absorption spectrum of a molecule. researchgate.net This analysis provides key information such as the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f) for each electronic transition. The oscillator strength indicates the probability of a specific electronic transition occurring.

For conjugated systems like this compound, the primary electronic transitions are typically π → π* in nature. The calculated λmax value helps to understand the color and photochemical properties of the compound. Studies on similar donor-acceptor quinoline systems show that intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitrile and quinoline core) results in absorption bands in the UV-visible region.

Table 2: Example of Predicted Electronic Absorption Properties for a Quinoline Derivative. (Note: This data is illustrative and based on general findings for related compounds.)

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 364 | 3.41 | 0.45 | HOMO → LUMO |

Data is representative of values found in TD-DFT studies of functionalized quinolines.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

This technique is particularly useful for understanding how the molecule might behave in a condensed phase, such as in solution or a crystal lattice. By simulating the interactions between multiple molecules, MD can reveal information about intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial for determining crystal packing and bulk material properties. For this compound, MD could elucidate the nature of hydrogen bonding involving the amino group and the interactions of the planar quinoline system.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with a significant donor-π-acceptor (D-π-A) structure often exhibit large nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. The NLO response of a molecule can be predicted computationally by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. researchgate.net

The first hyperpolarizability (β) is the key parameter that quantifies the second-order NLO response. A large β value indicates a strong NLO activity. For this compound, the combination of the electron-donating amino group and the electron-withdrawing nitrile group conjugated through the quinoline π-system is expected to facilitate intramolecular charge transfer, a primary requirement for a high β value. Theoretical calculations on similar quinoline structures have confirmed their potential as NLO materials, with hyperpolarizability values many times greater than that of standard reference materials like urea. researchgate.net

Table 3: Representative Calculated NLO Properties for a D-π-A Quinoline System. (Note: The values are illustrative and demonstrate the type of data obtained from DFT calculations on related NLO-active molecules.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 7.5 D |

| Average Polarizability (α) | 2.5 x 10-23 esu |

| First Hyperpolarizability (βtot) | 2960 a.u. |

Values are based on findings for potent quinoline-based NLO candidates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 6-Aminoquinoline-5-carbonitrile. While specific, comprehensive spectral data for this compound remains elusive in publicly accessible literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related quinoline (B57606) derivatives and general principles of NMR spectroscopy. electronicsandbooks.comelectronicsandbooks.comgoogle.comgoogle.comthieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the amino group. The protons on the pyridine (B92270) ring (positions 2, 3, and 4) and the benzene (B151609) ring (positions 7 and 8) will exhibit characteristic chemical shifts and coupling constants (J-values) based on their electronic environment and proximity to neighboring protons. The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons will be indicative of their hybridization and local electronic environment. The carbon of the nitrile group (-CN) is expected to appear in the characteristic downfield region for cyano groups. The carbons of the quinoline ring will have shifts influenced by the nitrogen heteroatom and the amino and cyano substituents.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons in the quinoline ring system.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | 8.5 - 9.0 | - | Doublet of doublets |

| H3 | 7.2 - 7.6 | - | Doublet of doublets |

| H4 | 8.0 - 8.5 | - | Doublet of doublets |

| H7 | 7.5 - 8.0 | - | Doublet |

| H8 | 7.8 - 8.2 | - | Doublet |

| NH₂ | 5.0 - 7.0 (broad) | - | Exchangeable with D₂O |

| C2 | 148 - 152 | - | |

| C3 | 121 - 125 | - | |

| C4 | 135 - 140 | - | |

| C4a | 145 - 150 | - | Quaternary |

| C5 | 90 - 95 | - | Quaternary, shielded by NH₂ |

| C6 | 150 - 155 | - | Quaternary, attached to NH₂ |

| C7 | 128 - 132 | - | |

| C8 | 125 - 130 | - | |

| C8a | 147 - 152 | - | Quaternary |

| CN | - | 115 - 120 | Quaternary |

Note: The predicted values are based on general knowledge of quinoline chemistry and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of this compound and provides valuable information about its fragmentation pathways, further corroborating its structure.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion. For this compound (C₁₀H₇N₃), the expected exact mass can be calculated. Experimental data from electrospray ionization (ESI) in positive ion mode shows a protonated molecular ion peak [M+H]⁺ at an m/z of 169.187, which is consistent with the molecular formula.

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation pattern would likely involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the nitrile group and the quinoline ring, as well as the loss of ammonia (B1221849) (NH₃) or related fragments from the amino group. The stability of the quinoline ring system would influence the fragmentation, leading to the formation of stable fragment ions. A detailed analysis of these fragmentation pathways would provide definitive structural confirmation.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Formula | Notes |

| [M+H]⁺ | 169.187 | C₁₀H₈N₃⁺ | Protonated molecular ion |

| [M]⁺˙ | 168 | C₁₀H₇N₃⁺˙ | Molecular ion (expected in EI) |

| [M-HCN]⁺˙ | 141 | C₉H₆N₂⁺˙ | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | 152 | C₁₀H₅N₂⁺ | Loss of amino radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. The presence of specific functional groups, such as the amino (-NH₂) and nitrile (-C≡N) groups, as well as the quinoline core, gives rise to characteristic absorption and scattering bands.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a strong and sharp band, anticipated in the 2200-2240 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1650 cm⁻¹ region. The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C≡N Stretch | 2200 - 2240 | Strong, Sharp | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong |

| N-H Bend | 1580 - 1650 | Medium | Weak |

| Aromatic C-H Bend | 700 - 900 | Strong | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

While no published crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), obtaining such data would be the ultimate confirmation of its molecular structure. The data would provide experimental values for bond lengths and angles, which could be compared with theoretical calculations. The planarity of the quinoline ring system and the orientation of the amino and nitrile substituents would be unequivocally established. researchgate.netresearchgate.netresearchgate.net

Applications in Medicinal Chemistry and Biological Sciences Via Derived Compounds

Design and Synthesis of Biologically Active Derivatives of 6-Aminoquinoline-5-carbonitrile

The strategic modification of the this compound core has led to the development of several classes of potent biologically active molecules. These efforts primarily focus on creating hybrid molecules and fused heterocyclic systems to improve efficacy and target selectivity. researchgate.net

Quinoline-Based Hybrids for Enhanced Pharmacological Profiles

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively utilized to enhance the therapeutic potential of quinoline (B57606) derivatives. nih.govnih.gov This approach aims to leverage the distinct mechanisms of action of the constituent fragments, potentially leading to synergistic effects, broader activity spectra, and reduced drug resistance. nih.gov

For instance, quinoline-pyrimidine hybrids have demonstrated significant antiplasmodial activity. nih.gov Researchers have synthesized hybrids linking a 4-aminoquinoline (B48711) moiety to a pyrimidine (B1678525) core, which showed potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.govnih.gov The introduction of different linkers and substituents on the pyrimidine ring has been explored to optimize the antiplasmodial efficacy. nih.gov One study reported that a hybrid with a 1,4-diamine butyl linker and a 4-hydroxyl phenyl group on the pyrimidine core exhibited the most prominent activity with a favorable safety profile. nih.gov

Similarly, quinoline-sulfonamide hybrids have been investigated as potential antimalarial agents. These compounds, featuring an arylsulfonamide moiety connected to the aminoquinoline scaffold, have displayed good in vitro schizonticidal blood activity. nih.gov The hybridization strategy has also been extended to create dual-target candidates. For example, a quinolone-coupled quinoline hybrid was designed to target both bacterial LptA and Top IV proteins, resulting in broad-spectrum antibacterial effects. nih.gov

Pyrimidine-Fused Quinoline-Carbonitrile Systems

The fusion of a pyrimidine ring to the quinoline-carbonitrile scaffold gives rise to tricyclic pyrimido[4,5-b]quinolines, a class of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The synthesis of these fused systems often involves the reaction of 6-aminouracil (B15529) derivatives with 2-bromobenzaldehydes or 2-bromobenzyl bromides in the presence of a copper catalyst. acs.org

These pyrimidine-fused quinoline derivatives have shown promise as anticancer agents. biointerfaceresearch.com For example, certain pyrimido-quinoline derivatives with a free sulphonamide moiety have demonstrated significant anticancer activity. biointerfaceresearch.com The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, with some derivatives showing promising results. researchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of new drugs. nih.govnih.gov SAR studies on this compound derivatives have provided valuable insights into the key structural features required for their pharmacological effects.

Impact of Substituent Position and Nature on Biological Efficacy

The type and position of substituents on the quinoline ring and its appended moieties significantly influence the biological activity of the derivatives. For example, in a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives designed as irreversible inhibitors of EGFR and HER-2 kinases, the nature of the Michael acceptor at the 6-position was found to be critical. nih.gov Attaching a dialkylamino group to the Michael acceptor resulted in compounds with greater reactivity and improved water solubility, leading to enhanced biological properties. nih.gov

In the context of CDK8/19 inhibitors, the 6-cyano group of the quinoline ring plays a key role in inhibitory activity by forming a hydrogen bond with Lys52 in the ATP binding cleft. nih.gov Removal of this cyano group led to a significant decrease in CDK8 inhibitory activity. nih.gov

Studies on quinoline derivatives have also shown that the presence of electron-withdrawing groups can enhance biological activity. For instance, the presence of a 4-nitro group in quinoline-hydrazone hybrids contributed to effective inhibition against α-glucosidase. acs.org Conversely, electron-donating groups at specific positions can also be beneficial. In one study of antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov

The position of substituents is also a critical determinant of activity. For example, in a series of anticancer quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent activity against cancer cells than those with a C-6 substituted derivative. biointerfaceresearch.com

Mechanistic Investigations of Biological Action

Elucidating the mechanism of action of a drug candidate is a fundamental step in its development. For derivatives of this compound, mechanistic studies have begun to unravel how these compounds exert their biological effects at the molecular level.

For instance, a quinolone-coupled hybrid derivative of quinoline was shown through molecular docking studies to potentially target both bacterial LptA and Top IV proteins, explaining its broad-spectrum antibacterial effect. nih.gov In the realm of anticancer research, certain 4-aminoquinoline derivatives have been found to induce the formation of multiple centrosomes in cancer cells. This leads to cell cycle arrest in the prometa-metaphase and eventual cell death through apoptosis. nih.gov

Molecular modeling and docking studies have also been instrumental in understanding the binding modes of these derivatives. For example, the 6-cyano group of a quinoline-based CDK8 inhibitor was predicted to form a crucial hydrogen bond with Lys52 in the enzyme's active site. nih.gov Similarly, for irreversible inhibitors of EGFR and HER-2, molecular modeling has supported the proposed mechanism of inhibition, which involves the formation of a covalent bond with a cysteine residue in the active site. nih.gov

Furthermore, investigations into quinoline-pyrimidine hybrids as antimalarial agents have suggested that P. falciparum heat shock protein 70 (PfHsp70) could be a target. nih.gov Molecular docking studies revealed that the most active compounds exhibited high binding affinities for PfHsp70-1. nih.gov

These mechanistic insights are vital for optimizing the design of future derivatives of this compound to create more potent and selective therapeutic agents.

Enzyme Inhibition (e.g., Cholinesterases, Topoisomerases)

Derivatives of this compound have been identified as potent inhibitors of various enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

Cholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a strategy for treating conditions like Alzheimer's disease and for developing insecticides. Molecular docking and dynamics simulations have shown that derivatives of this compound can bind effectively to mosquito AChE. researchgate.net These studies indicate that the derivatives can form stable and strong interactions with key residues in the enzyme's active site, suggesting their potential to disrupt normal neuroreceptor function. researchgate.net

Topoisomerases: These enzymes are essential for managing the topological state of DNA and are validated targets for antibacterial and anticancer drugs. Certain quinoline derivatives have been developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These compounds have demonstrated potent in vitro and in vivo antibacterial activity. nih.gov For instance, some 6-aminoquinolone derivatives have been shown to inhibit bacterial DNA gyrase, contributing to their antimicrobial effects. nih.gov Additionally, 6-N-amino analogues of the topoisomerase I inhibitor NB-506 have been synthesized and tested, with some showing potent anticancer activity. nih.gov

Receptor Binding and Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method has been instrumental in understanding the mechanism of action of this compound derivatives and in designing more potent compounds.

Studies have shown that these derivatives can bind to various receptors with high affinity. For example, docking studies on HIV reverse transcriptase have revealed that quinoline derivatives can exhibit strong binding interactions with the active domain of the receptor. nih.gov In some cases, the docking scores of these derivatives were higher than those of standard drugs. nih.gov

Similarly, molecular docking simulations have been used to investigate the binding of quinoline derivatives to the immune receptor TLR4. researchgate.net One particular hydrazone derivative achieved the highest docking score, surpassing both a reference drug and a co-crystallized ligand, primarily through hydrophobic interactions. researchgate.net These findings highlight the potential of these compounds to modulate immune responses.

Cellular Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a key target for anticancer drug development. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR. nih.gov These compounds have been shown to reduce cell survival and induce apoptosis in cancer cells. nih.gov A western blot analysis confirmed that one such derivative effectively inhibited the PI3K/mTOR signaling pathway in leukemia cells. nih.gov

Furthermore, quinoline-based derivatives have been developed as selective inhibitors of CDK8/19 Mediator kinases. nih.gov These kinases are involved in regulating transcription and are implicated in various signal transduction pathways, including those involving β-catenin, SMADs, and STAT1. nih.gov An optimized quinoline-6-carbonitrile (B150825) derivative demonstrated potent and sustained inhibition of CDK8/19-dependent gene expression. nih.gov

Targeted Therapeutic Development and Preclinical Evaluation (of derivatives)

The promising biological activities of this compound derivatives have led to their preclinical evaluation as targeted therapeutic agents against a range of diseases.

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The quinoline scaffold has a long history in the development of antimicrobial drugs. Derivatives of this compound have shown broad-spectrum activity against various pathogens.

Antibacterial: A series of 6-aminoquinolone-3-carboxylic acids have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds demonstrated good activity against Gram-negative bacteria and, with certain modifications, also against Gram-positive bacteria. nih.gov Their mechanism of action is believed to be the inhibition of bacterial DNA gyrase. nih.gov Other studies have reported on novel amino acid derivatives of quinolones with potent antibacterial effects. mdpi.com

Antifungal: Some 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have been tested against a panel of fungal species. researchgate.net One particular compound was found to be more active than the standard drug Amphotericin B against three of the tested fungi. researchgate.net

Antiviral: Pyrazole-based derivatives of quinoline have shown significant potential as antiviral agents. researchgate.net In studies against the Newcastle disease virus (NDV), a hydrazone derivative and a thiazolidinedione derivative provided 100% protection with no mortality. researchgate.net

Anticancer and Antitumor Agents

The quinazoline (B50416) and quinoline scaffolds are recognized for their potential in cancer chemotherapy. rsc.org Derivatives of this compound have been investigated for their efficacy against various cancer cell lines.

Novel quinoline nitrate (B79036) derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing notable potential against non-small cell lung cancer and pancreatic cancer cell lines. nih.gov The anticancer activity of these compounds was found to correlate with their ability to release nitric oxide. nih.gov Additionally, 5-cinnamoyl-6-aminouracil derivatives, which share structural similarities, have shown in vivo activity against P388 leukemia. nih.gov

Antiparasitic Agents (Antimalarial, Antileishmanial, Anthelmintic)

The quinoline core is a mainstay in antimalarial drug discovery. nih.gov Derivatives of this compound have demonstrated significant promise in this area.

Antimalarial: Several 4-aminoquinoline derivatives have exhibited highly potent activities in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Importantly, these compounds showed no cytotoxicity at their active concentrations. nih.gov The mechanism of action of quinoline-based antimalarials often involves the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.gov

Antileishmanial and Anthelmintic: While specific studies on this compound derivatives for leishmaniasis and helminth infections are less common, the broad antiparasitic potential of the quinoline scaffold suggests that this is a promising area for future research.

Data Tables

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism | Activity | Reference |

| 6-Aminoquinolone-3-carboxylic acids | Gram-negative and Gram-positive bacteria | Good activity, MICs 0.45-0.76 µg/mL | nih.gov |

| 6-Methoxyquinoline-3-carbonitrile derivative (7e) | Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum | More active than Amphotericin B | researchgate.net |

| Pyrazole-based quinoline derivatives | Newcastle disease virus (NDV) | 100% protection | researchgate.net |

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound Type | Cancer Type | Key Findings | Reference |

| Morpholinopyrimidine-5-carbonitriles | Leukemia (SR cells) | Dual PI3K/mTOR inhibitor, induces apoptosis | nih.gov |

| Quinoline-6-carbonitrile derivative (Senexin C) | Leukemia (MV4-11) | Potent and selective CDK8/19 inhibitor | nih.gov |

| Quinoline nitrate derivatives | Non-Small Cell Lung Cancer (A-549), Pancreatic Cancer (PANC-1) | Correlation between NO release and anticancer activity | nih.gov |

Table 3: Antiparasitic Activity of Selected this compound Derivatives

| Compound Type | Parasite | Activity | Reference |

| 4-Aminoquinoline derivatives | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Nanomolar range activity, no cytotoxicity | nih.gov |

Anti-inflammatory and Analgesic Applications

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems that exhibit promising anti-inflammatory and analgesic properties. By utilizing the reactive amino and cyano groups, researchers have successfully constructed fused ring systems, such as pyrazolo[4,3-c]quinolines, which have demonstrated significant biological activity.

One notable area of investigation involves the derivatization of the this compound backbone to create compounds that can modulate inflammatory pathways. A key mechanism of action for these derived compounds is the inhibition of nitric oxide (NO) production. nih.govnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov

A study focused on a series of pyrazolo[4,3-c]quinoline derivatives, which can be conceptually derived from this compound, revealed their potential as anti-inflammatory agents. nih.govnih.gov These compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.gov Several derivatives displayed potent inhibitory activity, with some showing efficacy comparable to the known iNOS inhibitor 1400W. nih.gov The anti-inflammatory effects of these derivatives were also linked to the downregulation of iNOS and cyclooxygenase-2 (COX-2) protein expression, both of which are key mediators of inflammation. nih.gov

The research identified specific structural features that enhance the anti-inflammatory activity of these pyrazolo[4,3-c]quinoline derivatives. For instance, substitutions on the phenylamino (B1219803) moiety at the 4-position of the pyrazolo[4,3-c]quinoline system were found to significantly influence their inhibitory potency against NO production. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives on NO Production

| Compound | Derivative | IC₅₀ (µM) for NO Inhibition |

| 2a | 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | 0.39 |

| 2i | 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.19 |

| 2m | 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | 0.22 |

| 1400W | N-((3-(Aminomethyl)phenyl)methyl)ethanimidamide dihydrochloride (B599025) (Positive Control) | 0.21 |

| Data sourced from a study on pyrazolo[4,3-c]quinoline derivatives as potential anti-inflammatory agents. nih.gov |

While direct studies on the analgesic properties of immediate derivatives of this compound are not extensively documented in the reviewed literature, the demonstrated anti-inflammatory mechanisms, such as COX-2 inhibition, are closely linked to analgesia. nih.gov The development of pyrazole-containing compounds as analgesic agents is a well-established area of medicinal chemistry. globalresearchonline.net Therefore, the pyrazolo[4,3-c]quinoline derivatives from this compound represent a promising avenue for the discovery of novel analgesic compounds.

Anticonvulsant and Central Nervous System (CNS) Activity

The versatile chemical nature of this compound also positions it as a key intermediate for the synthesis of compounds with potential applications in the central nervous system (CNS), including anticonvulsant therapies. The fusion of a pyrimidine ring to the quinoline core, which can be achieved from the 6-amino-5-carbonitrile moiety, leads to the formation of pyrimido[5,4-c]quinolines, a class of compounds with a diverse range of biological activities. nih.govnih.gov

Research into quinoline derivatives has identified several compounds with significant anticonvulsant properties. For instance, a series of 8-substituted quinolines featuring a 2-hydroxypropyloxy moiety demonstrated notable activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. jst.go.jp This highlights the potential of the broader quinoline scaffold in the development of new anticonvulsant drugs.

More specifically, the pyrimidoquinoline core has been the subject of extensive synthetic and biological investigations. nih.govresearchgate.net While much of the recent focus has been on their anticancer properties, the structural similarities to other CNS-active heterocyclic systems suggest potential for anticonvulsant and other CNS-related activities. nih.govnih.gov The synthesis of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives and their evaluation for biological activity indicate that this scaffold is a viable template for drug discovery. nih.gov

Furthermore, studies on related heterocyclic systems containing a pyrimidine ring fused to another aromatic system have shown promise for CNS applications. For example, novel pyrimido[4,5-d]pyrimidines have been synthesized and found to possess significant neuroprotective and antioxidant properties, which are relevant to various CNS disorders. mdpi.com

The development of new anticonvulsant agents often involves the exploration of novel heterocyclic scaffolds. Dihydropyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticonvulsant potential, with some compounds showing promising activity in preclinical models. tandfonline.com This suggests that the carbonitrile group, as present in this compound, is a valuable functional group for designing new anticonvulsant candidates. The combination of the quinoline ring system with a pyrimidine or related heterocycle, derivable from this compound, therefore represents a logical and promising strategy for the discovery of new CNS-active compounds.

Emerging Research Directions and Future Perspectives

Asymmetric Synthesis and Chiral Resolution of Derivatives

The synthesis of enantiomerically pure derivatives of 6-aminoquinoline-5-carbonitrile is a burgeoning field of research. The development of asymmetric synthesis and chiral resolution techniques is crucial, as the stereochemistry of molecules often dictates their biological activity. Chiral amines, for instance, are key structural motifs in nearly half of all small-molecule pharmaceuticals. nih.gov

Current research into related quinoline (B57606) compounds highlights promising methodologies that could be adapted for this compound. Asymmetric catalysis using transition metals is a primary method for producing chiral amines. nih.gov For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal complexes for the asymmetric transfer hydrogenation of cyclic imines, which are precursors to biologically active alkaloids. nih.gov Similarly, enantioselective reactions have been developed to create quinolinone-based polycyclic indole derivatives, which have shown potential as anticancer agents. rsc.org

Future strategies will likely involve:

Catalytic Asymmetric Synthesis: Employing novel chiral catalysts and ligands to directly synthesize specific enantiomers of this compound derivatives. This approach is often more efficient than separating a racemic mixture. nih.gov

Chiral Resolution: Developing advanced resolution techniques, such as kinetic resolution, to efficiently separate racemic mixtures of derivatives. thieme-connect.de This can involve using enzymes or chiral reagents that react preferentially with one enantiomer.

Chiral Auxiliaries: Utilizing chiral auxiliaries, which are chemical compounds that can be temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. tcichemicals.com

| Method | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral transition metal complexes to catalyze enantioselective reactions, such as transfer hydrogenation. | Direct synthesis of chiral amines and other stereocenters on derivatives. | nih.gov |

| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially modifies one enantiomer. | Efficient separation of enantiomerically pure derivatives. | thieme-connect.de |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Controlled synthesis of specific diastereomers. | tcichemicals.com |

Integration into Supramolecular Assemblies and Functional Materials

The planar structure and potential for hydrogen bonding and π-π stacking make this compound an attractive candidate for the construction of supramolecular assemblies and functional materials. nih.govacs.org These organized structures can exhibit novel electronic, optical, or host-guest properties.

Research on related quinoline-based structures provides a roadmap for future applications. For instance, 8-aminoquinoline has been used to create zinc complexes that self-assemble into intricate supramolecular networks through hydrogen bonding and π-π stacking interactions. acs.org In another example, organometallic quinonoid complexes have served as linkers to construct coordination networks with potential for the development of functional materials. nih.gov Furthermore, oligomers of 6-aminoquinoline-2-carboxylic acid have been designed to form rigid, rod-like foldamers, demonstrating the capacity of the aminoquinoline scaffold to create defined molecular architectures. uni-muenchen.de

Future research is expected to focus on:

Crystal Engineering: The rational design of crystalline solids where this compound derivatives act as nodes or linkers in metal-organic frameworks (MOFs) or coordination polymers. acs.org

Foldamer Design: The synthesis of oligomers that fold into predictable three-dimensional structures, mimicking biological molecules like proteins. uni-muenchen.de

Functional Dyes and Materials: Exploration of derivatives as components in organic light-emitting diodes (OLEDs), sensors, or other materials where their photophysical properties can be harnessed.

Application in Chemical Biology Probes and Sensors

Chemical probes are small molecules used to study the function of proteins and other biomolecules in cells and organisms. nih.govscispace.com The 6-aminoquinoline (B144246) scaffold has inherent fluorescent properties, making it an excellent starting point for the design of probes and sensors.

High-quality chemical probes must be potent, selective, and well-characterized to avoid misleading results. nih.govscispace.com The development of probes based on this compound could enable researchers to visualize biological processes, quantify ligand engagement with target proteins, or measure the concentration of specific ions or molecules. rsc.orgresearchgate.net For example, 6-aminoquinoline has been used as a fluorescent derivatizing agent for the detection of other biochemicals.

Key future directions include:

Fluorescent Probes: Designing derivatives that exhibit changes in their fluorescence (e.g., intensity or wavelength) upon binding to a specific biological target.

Photoaffinity Probes: Incorporating photoreactive groups into the scaffold to allow for covalent labeling of target proteins upon UV irradiation, which helps in target identification and validation. rsc.org

Ion Sensors: Developing derivatives that can selectively bind to metal ions, leading to a detectable signal, for applications in environmental monitoring or cellular imaging. researchgate.net

Advanced In Silico Screening and Rational Drug Design

Computational methods are increasingly integral to modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and the rational design of molecules with desired properties. nih.govmdpi.com The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for designing drugs against a wide range of biological targets. nih.govmdpi.com

In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how derivatives of this compound might interact with specific protein targets. nih.govnih.govresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com For instance, computational screening has been used to identify quinoline derivatives as potential inhibitors of enzymes like c-MET kinase, which is implicated in cancer. nih.gov

| Technique | Description | Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identifying potential binding modes and estimating binding affinity. | mdpi.comresearchgate.net |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | Predicting the activity of unsynthesized derivatives and guiding lead optimization. | nih.gov |